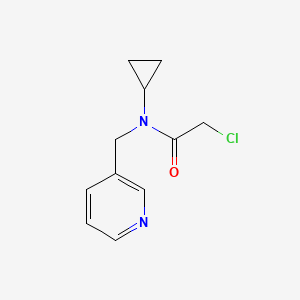

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide

Description

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide is a chloroacetamide derivative featuring a cyclopropyl group and a pyridin-3-ylmethyl substituent on the nitrogen atom. Structurally, it combines a reactive chloroacetamide backbone with a heteroaromatic pyridine ring and a strained cyclopropane moiety. The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom and the steric effects of the cyclopropyl group, which may modulate its interaction with biological targets or synthetic pathways .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-6-11(15)14(10-3-4-10)8-9-2-1-5-13-7-9/h1-2,5,7,10H,3-4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAWQPXPARKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide typically involves the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of pyridine-3-carboxaldehyde with cyclopropylamine under controlled conditions to form N-cyclopropyl-pyridin-3-ylmethylamine.

Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological potential. Research indicates that derivatives of pyridine and amide structures often exhibit significant biological activity, including antibacterial, antifungal, and anticancer properties. The incorporation of the cyclopropyl group may enhance the compound's metabolic stability and bioavailability.

Synthesis of Novel Compounds

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide can serve as a key intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of diverse heterocyclic compounds.

| Reaction Type | Description |

|---|---|

| Amide Bond Formation | Utilized in the synthesis of N-substituted amides via coupling with amines. |

| Cyclization Reactions | Can be used to create cyclic structures through intramolecular reactions. |

| Functional Group Modifications | Allows for the introduction of various functional groups, enhancing versatility. |

Biological Studies

Studies have shown that compounds with similar structures can interact with biological targets, such as enzymes or receptors. This compound's potential as a lead compound for drug discovery is under investigation, focusing on its mechanism of action and efficacy against specific diseases.

Case Studies

Several studies have documented the synthesis and application of pyridine-based amides:

- Study on Anticancer Activity : Research published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including compounds similar to this compound, demonstrating promising anticancer activity in vitro against various cancer cell lines .

- Synthesis Methodologies : A recent publication detailed a novel synthetic route for preparing N-pyridyl amides from halogenated precursors, showcasing the utility of chlorinated amides like this compound in generating diverse chemical libraries .

Mechanism of Action

The mechanism by which 2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Estimated based on analogs.

†Calculated from formula; lists "Mol. Wt.:101.15," likely a typographical error.

‡CAS numbers in appear fragmented; EN300-322515 is listed but unverified.

§CAS number sourced from .

Key Structural and Functional Insights:

Electron-Withdrawing Groups: The target compound’s chlorine atom and pyridine ring contrast with 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide, where the cyano group further polarizes the pyridine ring, enhancing electrophilicity . The trifluoromethyl group in 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)acetamide increases metabolic stability and membrane permeability, a trait valuable in pesticide design .

Steric and Conformational Effects: The cyclopropane in the target compound introduces steric hindrance, similar to 2-Chloro-N-[2-(N-cyclopropylacetamido)cyclohexyl]acetamide, where cyclopropane and cyclohexane together restrict molecular flexibility .

Database and Computational Tools :

Biological Activity

2-Chloro-N-cyclopropyl-N-pyridin-3-ylmethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chloro group, a cyclopropyl moiety, and a pyridine ring, which contribute to its reactivity and biological interactions. The molecular formula is . The presence of the chloroacetamide moiety allows it to act as an electrophile, which can interact with nucleophilic sites in biological molecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The chloro group enhances the compound's electrophilic properties, facilitating reactions with nucleophiles. The cyclopropyl group may influence the compound's conformation and reactivity, while the pyridine ring can enhance binding affinity to target proteins.

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with similar moieties have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Effects

Studies on related compounds have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. For example, certain pyrimidine derivatives showed effective inhibition of COX-2 with ED50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that this compound may also exhibit similar anti-inflammatory mechanisms.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications in substituents can significantly influence potency and selectivity against specific targets. For instance, substituting different groups at the para position on similar compounds has led to variations in antimicrobial activity .

| Compound | Substituent | Activity | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Methyl | Moderate | 0.0195 |

| Compound B | Methoxy | High | 0.0048 |

| Compound C | Chloro | Low | 0.038 |

Case Studies

- Inhibition of Enzymatic Activity : A study involving related chloroacetamides demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways. Compounds were evaluated for their IC50 values against COX enzymes, revealing promising results for drug development targeting inflammatory diseases .

- Antimicrobial Efficacy : Research on alkaloid derivatives indicated that compounds structurally related to this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.